(S)-N-Propylpyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC15995967
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | (2S)-N-propylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
| Standard InChI Key | ITPBGPDKSKEXEA-ZETCQYMHSA-N |
| Isomeric SMILES | CCCNC(=O)[C@@H]1CCCN1 |
| Canonical SMILES | CCCNC(=O)C1CCCN1 |
Introduction
Structural and Molecular Characteristics
(S)-N-Propylpyrrolidine-2-carboxamide belongs to the pyrrolidine carboxamide family, featuring a five-membered saturated ring with a secondary amide group at the 2-position and an N-propyl substituent. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . The (S)-configuration at the pyrrolidine ring’s second carbon confers enantiomeric specificity, critical for interactions in chiral environments such as enzyme active sites.
Key structural features:
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Pyrrolidine ring: Provides conformational rigidity and influences solubility.
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Propyl group: Enhances lipophilicity compared to shorter alkyl chains.
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Carboxamide moiety: Enables hydrogen bonding and participation in supramolecular interactions.
Synthesis and Stereochemical Control
The synthesis of (S)-N-Propylpyrrolidine-2-carboxamide has been optimized using borate-mediated direct amidation methods. Source details a high-yielding, enantioselective protocol employing B(OCH₂CF₃)₃ as a catalyst, which facilitates the coupling of unprotected (S)-pyrrolidine-2-carboxylic acid with propylamine.
Reaction Conditions and Optimization
The procedure involves two primary methods:
Method A:
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Reactants: Unprotected (S)-pyrrolidine-2-carboxylic acid (1 eq), propylamine (3 eq).
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Catalyst: B(OCH₂CF₃)₃ (3 eq).
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Solvent: Cyclopentyl methyl ether (CPME, 0.5 M).
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Temperature: 80°C for 15 hours.
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Workup: Amberlite IRA-743 and Amberlyst A-26(OH) resins for purification.
Method B:
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Differs in the order of reagent addition, with gradual introduction of the boron catalyst to minimize side reactions.
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Temperature: 125°C for 5 hours.
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Yield: Comparable to Method A but with reduced reaction time .
Both methods achieve >99:1 enantiomeric ratio (er), as confirmed by Marfey’s reagent analysis . The retention of stereochemical integrity is attributed to the non-polar reaction medium (CPME) and the absence of racemization-prone intermediates.
Physicochemical Properties
Experimental data from synthesis and characterization studies reveal the following properties :
The compound’s high boiling point suggests stability under thermal stress, while its hygroscopic nature necessitates anhydrous storage.
Comparative Analysis with Structural Analogues
To contextualize its behavior, (S)-N-Propylpyrrolidine-2-carboxamide is compared to the phenyl-substituted analogue (2R)-N-Phenylpyrrolidine-2-carboxamide (CAS 104261-87-2) :
The propyl group in the target compound reduces aromatic interactions compared to the phenyl analogue, favoring solubility in non-polar solvents.
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